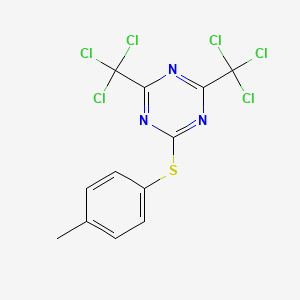
2-(4-Methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a triazine ring substituted with trichloromethyl groups and a sulfanyl group attached to a methylphenyl moiety. The presence of these functional groups imparts distinct chemical reactivity and potential utility in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Trichloromethyl Groups: The trichloromethyl groups are introduced via chlorination reactions using reagents such as phosphorus trichloride or thionyl chloride.
Attachment of the Sulfanyl Group: The sulfanyl group is attached to the triazine ring through nucleophilic substitution reactions, often using thiols or sulfides as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloromethyl groups can be reduced to form less chlorinated derivatives.
Substitution: The trichloromethyl groups can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols are used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Less chlorinated triazine derivatives.
Substitution Products: Various substituted triazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylbenzyl)sulfanyl-4,6-bis(4-methylstyryl)nicotinonitrile
- 2-(2-Methylbenzyl)sulfanyl-4,6-bis(4-methylstyryl)nicotinonitrile
- 2-(4-Chlorobenzyl)sulfanyl-4,6-bis(4-methylstyryl)nicotinonitrile
Uniqueness
2-(4-Methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications
Propriétés
Numéro CAS |
24478-01-1 |
|---|---|
Formule moléculaire |
C12H7Cl6N3S |
Poids moléculaire |
438.0 g/mol |
Nom IUPAC |
2-(4-methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C12H7Cl6N3S/c1-6-2-4-7(5-3-6)22-10-20-8(11(13,14)15)19-9(21-10)12(16,17)18/h2-5H,1H3 |
Clé InChI |
HCXWWANCOSDRNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,6r)-6,10-dimethyl-2-prop-1-en-2-yl-spiro[4.5]dec-9-en-8-one](/img/structure/B13795229.png)

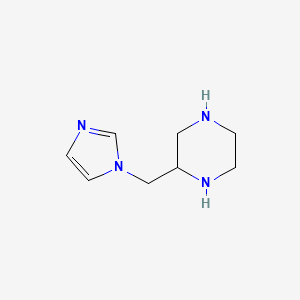
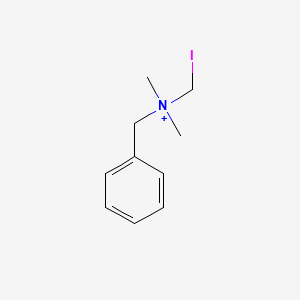
![3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13795238.png)


![[2-(Chlorocarbonyl)phenoxy]acetic acid](/img/structure/B13795252.png)

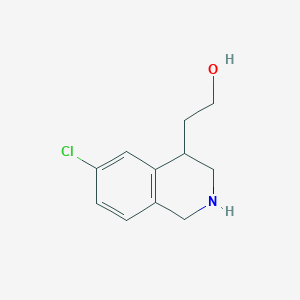
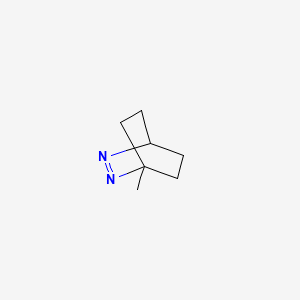
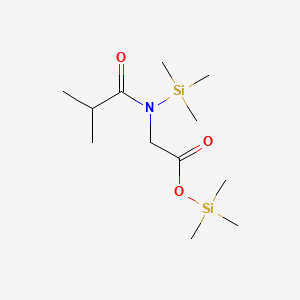
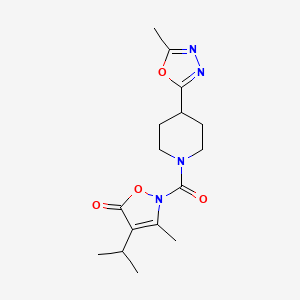
![Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-](/img/structure/B13795293.png)
